N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
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Overview
Description
N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a cyclopentyl group and a pyrazole ring bearing a fluorophenyl group. Its unique structure makes it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The pyrimidine core is then constructed, and the cyclopentyl group is added in the final steps. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-4-[8-cyclopentyl-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-pyrimidinamine
- N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives
Uniqueness
N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine stands out due to its unique combination of a pyrimidine core, a pyrazole ring, and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's structural features, synthesis, biological mechanisms, and research findings.
Structural Features
The compound features several notable structural components:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that contributes to the compound's pharmacological properties.
- Pyrazole Moiety : A five-membered ring that enhances biological activity through its ability to interact with various biological targets.
- Cyclopentyl Group : A five-carbon aliphatic group that may influence the compound's lipophilicity and binding affinity.
The molecular formula is C15H18FN5 with a molar mass of approximately 343.41 g/mol. The presence of the fluorophenyl group is particularly significant, as it is known to enhance the compound's pharmacokinetic properties and biological activity .
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate carbonyl compounds.
- Alkylation with Cyclopentyl Halide : This step introduces the cyclopentyl group to the pyrazole ring under basic conditions.
- Nucleophilic Substitution : The introduction of the fluorophenyl group via reaction with a fluorobenzyl halide.
These synthetic routes are crucial for optimizing yield and purity, often employing techniques such as chromatography for purification .
Biological Activity and Mechanisms
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various pathways:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- Cell Proliferation Inhibition : The compound has shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating effective cytotoxicity .
- Mechanism of Action : Flow cytometry analyses revealed that treatment with this compound can induce apoptosis by increasing caspase 3/7 activity, leading to cell cycle arrest at the G1 phase. Western blot analyses further confirmed increased p53 expression levels and caspase cleavage, indicating activation of apoptotic pathways .
Interaction Studies
Interaction studies are essential for understanding how this compound affects biological targets:
- Target Proteins : The compound is believed to interact with specific enzymes or receptors involved in cancer progression, potentially inhibiting their activity.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented in Table 1.
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Contains pyrimidine and pyrazole rings | Significant anticancer activity |
N-Cyclopentyl-4-(1H-pyrazol-3-carbonitrile) | Cyano group instead of fluorophenyl | Different biological profile |
4-(1H-Pyrazol-3-yloxy)-pyrimidin-2-amines | Lacks cyclopentyl group; ether linkage | Varies in solubility and stability |
This table illustrates how the specific combination of functional groups in N-Cyclopentyl-4-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)pyrimidin-2-amines may lead to distinct interactions with biological targets compared to other compounds.
Properties
Molecular Formula |
C18H18FN5 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-cyclopentyl-4-[1-(4-fluorophenyl)pyrazol-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H18FN5/c19-14-5-7-16(8-6-14)24-12-13(11-21-24)17-9-10-20-18(23-17)22-15-3-1-2-4-15/h5-12,15H,1-4H2,(H,20,22,23) |
InChI Key |
VMFJCVCBKMSAJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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